4-bromo-6-fluoroisoquinolin-1(2H)-one

Beschreibung

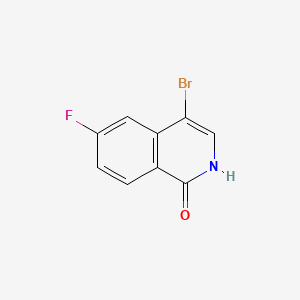

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-6-fluoro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-8-4-12-9(13)6-2-1-5(11)3-7(6)8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHQSKGXDXYXJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670413 | |

| Record name | 4-Bromo-6-fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227607-99-9 | |

| Record name | 4-Bromo-6-fluoroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-fluoro-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-6-fluoroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-bromo-6-fluoroisoquinolin-1(2H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the absence of a direct, one-pot synthesis in published literature, this guide details a robust, multi-step approach. The synthesis is divided into two primary stages: the construction of the 6-fluoroisoquinolin-1(2H)-one core, followed by regioselective bromination at the C4 position.

This document offers detailed experimental protocols, quantitative data, and logical diagrams to facilitate the successful synthesis of the target molecule.

Overall Synthesis Pathway

The proposed synthesis commences with the formation of the 6-fluoroisoquinolin-1(2H)-one intermediate from 4-fluoro-2-methylaniline and diethyl oxalate. This is followed by a selective bromination at the 4-position using N-bromosuccinimide to yield the final product, this compound.

Figure 1: Proposed overall synthesis pathway for this compound.

Stage 1: Synthesis of 6-Fluoroisoquinolin-1(2H)-one

This stage focuses on the construction of the core heterocyclic structure, 6-fluoroisoquinolin-1(2H)-one, from commercially available starting materials.

Experimental Protocol

Step 1a: Synthesis of Ethyl 2-(4-fluoro-2-methylphenylamino)-2-oxoacetate

-

In a round-bottom flask, dissolve 4-fluoro-2-methylaniline (1.0 eq.) in a suitable solvent such as toluene.

-

Add diethyl oxalate (1.1 eq.) to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 1b: Cyclization to 6-Fluoro-1,3-dihydroxyisoquinoline

-

To a solution of ethyl 2-(4-fluoro-2-methylphenylamino)-2-oxoacetate (1.0 eq.) in an anhydrous solvent like tetrahydrofuran (THF), add a strong base such as sodium ethoxide (2.5 eq.) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding water.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

Step 1c: Reduction to 6-Fluoroisoquinolin-1(2H)-one

-

Suspend the crude 6-fluoro-1,3-dihydroxyisoquinoline (1.0 eq.) in a mixture of acetic acid and a small amount of a reducing agent like red phosphorus.

-

Add hydriodic acid (catalytic amount).

-

Heat the mixture to reflux for 8-12 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data for Stage 1

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1a | Ethyl 2-(4-fluoro-2-methylphenylamino)-2-oxoacetate | 4-Fluoro-2-methylaniline | Diethyl oxalate, Toluene | 85-95 | >95 |

| 1b | 6-Fluoro-1,3-dihydroxyisoquinoline | Ethyl 2-(4-fluoro-2-methylphenylamino)-2-oxoacetate | Sodium ethoxide, THF | 70-80 | Crude |

| 1c | 6-Fluoroisoquinolin-1(2H)-one | 6-Fluoro-1,3-dihydroxyisoquinoline | Red P, HI, Acetic Acid | 60-70 | >98 |

Stage 2: Regioselective Bromination

This stage details the selective introduction of a bromine atom at the C4 position of the 6-fluoroisoquinolin-1(2H)-one intermediate.

Experimental Protocol

Step 2: Synthesis of this compound

-

Dissolve 6-fluoroisoquinolin-1(2H)-one (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane (DCM).

-

Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water.

-

Collect the precipitated product by filtration.

-

Wash the solid with water and then with a small amount of a cold solvent like diethyl ether to remove any unreacted NBS and succinimide byproduct.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for Stage 2

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 2 | This compound | 6-Fluoroisoquinolin-1(2H)-one | N-Bromosuccinimide, Acetic Acid | 80-90 | >98 |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Disclaimer: The proposed synthetic pathway and experimental protocols are based on established chemical principles and analogous reactions found in the scientific literature. Researchers should conduct their own risk assessments and optimize reaction conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 4-bromo-6-fluoroisoquinolin-1(2H)-one: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 4-bromo-6-fluoroisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoquinolin-1(2H)-one scaffold is a core component of numerous biologically active molecules, and the introduction of halogen substituents can significantly modulate their pharmacological properties. This document outlines a two-step synthetic pathway, commencing with the synthesis of the 6-fluoroisoquinolin-1(2H)-one precursor, followed by regioselective bromination at the C-4 position. Detailed experimental protocols, tabulated data, and mechanistic diagrams are provided to facilitate its synthesis and further investigation.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved in two key steps, starting from commercially available 4-fluoro-2-formylbenzoic acid. The overall synthetic workflow is depicted below.

Figure 1. Proposed two-step synthesis of this compound.

Step 1: Synthesis of 6-Fluoro-isoquinolin-1(2H)-one

The initial step involves the construction of the 6-fluoroisoquinolin-1(2H)-one core from 4-fluoro-2-formylbenzoic acid. This transformation is achieved through a condensation reaction with an appropriate nitrogen source, followed by an intramolecular cyclization. A well-established method for the synthesis of isoquinolin-1(2H)-ones from 2-formylbenzoic acids involves reaction with ammonia or an ammonia equivalent, followed by cyclization, which can be promoted by heat or acid catalysis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-formylbenzoic acid (1.0 eq.) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents: To the solution, add a source of ammonia, such as ammonium acetate or ammonium carbonate (1.5-2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 120-150 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure 6-fluoro-isoquinolin-1(2H)-one.

Quantitative Data (Expected):

| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Fluoro-2-formylbenzoic acid | 6-Fluoro-isoquinolin-1(2H)-one | Ammonium acetate | DMF | 140 | 4-6 | 75-85 |

Step 2: Regioselective Bromination of 6-Fluoro-isoquinolin-1(2H)-one

The second step is the regioselective bromination of the synthesized 6-fluoro-isoquinolin-1(2H)-one at the C-4 position. This is an electrophilic aromatic substitution reaction. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations, often used in the presence of a radical initiator or under acidic conditions. For the bromination of an isoquinolin-1(2H)-one, the reaction is likely to proceed via an electrophilic substitution mechanism on the electron-rich heterocyclic ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 6-fluoro-isoquinolin-1(2H)-one (1.0 eq.) in a suitable solvent such as chloroform (CHCl₃) or carbon tetrachloride (CCl₄).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq.) to the solution. The addition of a catalytic amount of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) may be beneficial.

-

Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

Quantitative Data (Expected):

| Starting Material | Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 6-Fluoro-isoquinolin-1(2H)-one | 4-Bromo-6-fluoro-isoquinolin-1(2H)-one | NBS, BPO (cat.) | CHCl₃ | Reflux | 2-4 | 60-70 |

Mechanistic Pathway of C-4 Bromination

The regioselective bromination at the C-4 position of the isoquinolin-1(2H)-one ring is a key step. The proposed mechanism involves the generation of a bromine radical from NBS, which then participates in an electrophilic substitution reaction.

Figure 2. Plausible mechanism for the C-4 bromination of 6-fluoroisoquinolin-1(2H)-one.

Conclusion

This technical guide outlines a robust and plausible synthetic route to this compound. The described methodologies are based on well-established organic transformations and should be readily adaptable in a standard synthetic chemistry laboratory. The provided protocols and expected quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis of this and related compounds for further biological evaluation. The strategic placement of bromo and fluoro substituents on the isoquinolin-1(2H)-one scaffold provides a versatile platform for the development of novel therapeutic agents.

4-bromo-6-fluoroisoquinolin-1(2H)-one chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available chemical and biological information on 4-bromo-6-fluoroisoquinolin-1(2H)-one. Due to the limited publicly available experimental data for this specific compound, this document compiles foundational chemical properties from supplier and database sources, proposes a potential synthetic route based on related methodologies, and discusses the anticipated biological activities in the context of structurally similar fluoroquinoline and isoquinoline derivatives. This guide is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and chemical synthesis.

Chemical Properties

| Property | Value | Source |

| CAS Number | 1227607-99-9 | [1][2][3][4] |

| Molecular Formula | C₉H₅BrFNO | [2][5] |

| Molecular Weight | 242.04 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Purity | Typically available at ≥95% | [4] |

| Predicted XlogP | 1.8 | [5] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| Spectral Data (NMR, IR, MS) | Data not available in public databases | - |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available scientific literature. However, a general method for the preparation of 4-bromoisoquinolinone derivatives has been described in patent literature (CN103772279B), which can be adapted for the synthesis of the target compound.[6]

Proposed Synthetic Pathway

The proposed synthesis involves a palladium-catalyzed intramolecular cyclization of a substituted o-alkynylbenzyl azide. The key steps would be the synthesis of the appropriate 6-fluoro-substituted o-alkynylbenzyl azide precursor, followed by the cyclization and bromination step.

General Experimental Protocol (Adapted from CN103772279B)

Caution: This is a proposed protocol and requires optimization and validation in a laboratory setting by qualified personnel.

-

Precursor Synthesis: The synthesis of the key intermediate, 2-alkynyl-5-fluorobenzyl azide, would be a multi-step process likely starting from a commercially available fluorinated toluene derivative. Standard organic chemistry transformations such as Sonogashira coupling, bromination, and azide formation would be employed.

-

Cyclization and Bromination:

-

To a reaction vessel containing a suitable solvent (e.g., 1,2-dichloroethane), add the 2-alkynyl-5-fluorobenzyl azide precursor.

-

Add the palladium catalyst (e.g., PdBr₂), a bromine source (e.g., CuBr₂), and an additive (e.g., acetic acid).[6]

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered.

-

The filtrate is washed with water and brine, and the organic layer is separated.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

-

Characterization:

-

The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

-

Potential Biological and Pharmacological Activities

Direct experimental evidence of the biological activity of this compound is not currently available in the public domain. However, the isoquinoline and fluoroquinolone scaffolds are present in numerous biologically active compounds, suggesting potential areas of pharmacological interest for this molecule.

Anticancer Potential

Fluoroquinolone derivatives, traditionally used as antibiotics, are being explored for their anticancer properties.[7] The proposed mechanism of action for some of these compounds involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication.[7] This inhibition leads to DNA damage, cell cycle arrest, and apoptosis. The presence of the fluoroquinolone-like core in this compound suggests that it could be a candidate for investigation as an anticancer agent.

Antimicrobial Activity

Isoquinoline alkaloids and their derivatives have demonstrated a broad range of antimicrobial activities.[8][9] The incorporation of fluorine and bromine atoms into organic molecules can often enhance their biological potency and modulate their pharmacokinetic properties. Therefore, it is plausible that this compound may exhibit antibacterial or antifungal properties.

Signaling Pathways

As of the date of this publication, there is no information available in the scientific literature describing the involvement of this compound in any specific biological signaling pathways. Further research would be required to elucidate its mechanism of action and potential molecular targets.

Conclusion

This compound is a chemical entity with limited characterization in the public domain. While its basic chemical properties are known, a significant gap exists in the experimental data regarding its physicochemical properties and biological activities. The structural similarity to known bioactive fluoroquinolones and isoquinolines suggests that this compound may hold potential for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. The proposed synthetic route provides a starting point for its chemical synthesis and subsequent biological evaluation. This technical guide serves as a foundational document to encourage and facilitate future research into the properties and applications of this compound.

References

- 1. This compound | 1227607-99-9 [m.chemicalbook.com]

- 2. 1227607-99-9|this compound|BLD Pharm [bldpharm.com]

- 3. 1227607-99-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. acebiolab.com [acebiolab.com]

- 5. PubChemLite - 4-bromo-6-fluoro-1,2-dihydroisoquinolin-1-one (C9H5BrFNO) [pubchemlite.lcsb.uni.lu]

- 6. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characterization of 4-bromo-6-fluoroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of 4-bromo-6-fluoroisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this document presents a combination of predicted values based on its chemical structure and established, detailed protocols for their experimental determination. This approach equips researchers with the necessary framework to perform a thorough characterization.

Physicochemical Properties

A molecule's physicochemical profile is fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to metabolic stability and target engagement. The table below summarizes the key predicted and known properties of this compound.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source/Method |

| Chemical Structure |  | - |

| Molecular Formula | C₉H₅BrFNO | PubChemLite[1] |

| Molecular Weight | 242.05 g/mol | CymitQuimica[2] |

| Appearance | White to off-white crystalline powder | Predicted |

| Melting Point | >250 °C (Predicted) | Predicted based on similar fused ring structures |

| Boiling Point | Not available | - |

| Solubility | Limited solubility in water; Soluble in DMSO and Methanol | Predicted based on analogous compounds[3] |

| pKa | ~8-9 (Amide proton) (Predicted) | Predicted based on isoquinolinone scaffold |

| LogP | 1.8 (Predicted) | PubChemLite[1] |

Experimental Protocols for Characterization

Accurate experimental determination of physicochemical properties is crucial for drug development. The following sections detail standard laboratory protocols for the key parameters.

The melting point provides a quick assessment of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.[4]

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[4]

-

Procedure:

-

Ensure the compound is a finely ground, dry powder.[4]

-

Pack a small amount of the compound into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[5][6]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to obtain an approximate melting point.

-

Allow the apparatus to cool, then repeat with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[4]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting point is reported as the range T1-T2.[7]

-

Solubility is a critical parameter that affects a drug's absorption and bioavailability. This method determines the equilibrium concentration of a compound in a given solvent.[8]

-

Objective: To quantify the solubility of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS), organic solvents).

-

Apparatus: Scintillation vials, orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Prepare saturated solutions by adding an excess amount of the compound to a known volume of the desired solvent in a vial.

-

Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[8]

-

After shaking, allow the samples to stand to let undissolved solids settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution).

-

Dilute the aliquot with a suitable solvent and analyze the concentration of the compound using a calibrated analytical method like HPLC or UV-Vis spectroscopy.

-

Calculate the solubility based on the measured concentration and the dilution factor.

-

The acid dissociation constant (pKa) is the pH at which a compound exists in equal parts in its ionized and non-ionized forms. It is a key determinant of a drug's behavior in different pH environments of the body.

-

Objective: To determine the pKa value(s) of the ionizable functional groups in the molecule.

-

Apparatus: Potentiometer with a pH electrode, buret, magnetic stirrer, beaker.[9]

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]

-

Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water, or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[9]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Slowly add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments using a buret.[9]

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the volume required to reach the equivalence point has been added.[10][11]

-

The partition coefficient (LogP) measures a compound's lipophilicity by quantifying its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous phase. Lipophilicity is critical for membrane permeability and overall drug-likeness.[12]

-

Objective: To determine the n-octanol/water partition coefficient.

-

Apparatus: Scintillation vials, orbital shaker, centrifuge, analytical instrumentation (HPLC or UV-Vis).

-

Procedure:

-

Pre-saturate the n-octanol with water and the water (or pH 7.4 buffer for LogD) with n-octanol by shaking them together for 24 hours and then separating the phases.[13]

-

Prepare a stock solution of the compound in one of the phases (e.g., the aqueous phase).

-

In a vial, combine a known volume of the n-octanol phase and the aqueous phase containing the compound.

-

Seal the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium.[12]

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully take an aliquot from each phase.

-

Determine the concentration of the compound in both the n-octanol ([C]oct) and aqueous ([C]aq) phases using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentrations: P = [C]oct / [C]aq.

-

The LogP is the base-10 logarithm of P: LogP = log₁₀(P).

-

Mandatory Visualizations

Visual diagrams are essential for conceptualizing complex processes and relationships in drug discovery and development.

References

- 1. PubChemLite - 4-bromo-6-fluoro-1,2-dihydroisoquinolin-1-one (C9H5BrFNO) [pubchemlite.lcsb.uni.lu]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. youtube.com [youtube.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 11. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 12. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 13. LogP / LogD shake-flask method [protocols.io]

An In-Depth Technical Guide to 4-bromo-6-fluoroisoquinolin-1(2H)-one (CAS: 1227607-99-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information available in the public domain regarding the synthesis, biological activity, and detailed experimental protocols for 4-bromo-6-fluoroisoquinolin-1(2H)-one is limited. This guide consolidates the available data and provides insights based on structurally related compounds to offer a foundational understanding for research and development purposes.

Core Compound Properties

This compound is a halogenated derivative of the isoquinolinone scaffold, a class of compounds of significant interest in medicinal chemistry. The presence of both bromine and fluorine atoms is expected to modulate the compound's physicochemical properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1227607-99-9 | ChemicalBook[1] |

| Molecular Formula | C₉H₅BrFNO | Sigma-Aldrich[2] |

| Molecular Weight | 242.05 g/mol | PubChem[3] |

| Appearance | Solid (predicted) | CymitQuimica[4] |

| InChI Key | LLHQSKGXDXYXJD-UHFFFAOYSA-N | Sigma-Aldrich[2] |

Synthesis and Chemical Reactivity

A plausible synthetic approach could be inferred from a patented method for preparing 4-bromoisoquinolinone derivatives. This process involves the intramolecular cyclization of an o-alkynyl benzyl azide in the presence of a palladium catalyst, a bromine source, and an additive.[5] Another described method for producing 4-bromoisoquinolones involves a palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides.[6] The synthesis of related fluorinated isoquinolines has been achieved through a multi-step process starting from isoquinoline hydrobromide salt, followed by bromination, ammonolysis, and a diazotization reaction with fluoroboric acid.[7]

The reactivity of the related compound, 4-bromo-6-fluoroquinoline, involves Pd-catalyzed coupling reactions at the bromine position and nucleophilic aromatic substitution at the fluorine position, suggesting similar potential reaction sites for this compound.[8]

Potential Biological Activity and Therapeutic Applications

Direct experimental data on the biological activity of this compound is not available in the public domain. However, the isoquinoline and quinolinone cores are prevalent in a wide range of biologically active molecules, suggesting potential areas of investigation for this compound.

Derivatives of the closely related quinoline scaffold are widely utilized as active pharmaceutical ingredients (APIs). For instance, 4-bromo-6-fluoroquinoline serves as an intermediate in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase (IDO1) for anti-cancer treatments.[8] This suggests that this compound could be explored as a building block for the development of novel therapeutic agents, potentially in oncology.

Experimental Protocols (Hypothetical)

Given the absence of specific published protocols for this compound, this section presents a generalized, hypothetical protocol for the synthesis of a 4-bromoisoquinolinone derivative based on a patented method.[5] This protocol is for illustrative purposes only and would require optimization for the specific target compound.

Hypothetical Synthesis of a 4-bromoisoquinolin-1(2H)-one Derivative

-

Reaction Setup: A reaction vessel is charged with an appropriate o-alkynyl benzyl azide (1 equivalent), a palladium catalyst such as palladium(II) bromide (1-5 mol%), a bromine source like copper(II) bromide (1 equivalent), and an additive such as acetic acid (1 equivalent).

-

Solvent: A suitable solvent, for example, 1,2-dichloroethane, is added.

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for a period of time (e.g., 22 hours), with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered. The filtrate is washed sequentially with water and brine. The organic layer is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Logical Relationships and Experimental Workflows

As no specific experimental data or signaling pathway information is available for this compound, a generalized workflow for the initial investigation of a novel compound of this class is presented below.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of a novel chemical entity.

This compound represents a chemical entity with potential for further investigation in the field of drug discovery, largely inferred from the known activities of its core chemical scaffolds. However, a comprehensive understanding of its properties and potential applications is currently hampered by the lack of specific experimental data in the public domain. The information and hypothetical protocols provided in this guide are intended to serve as a starting point for researchers and professionals interested in exploring the synthesis and biological evaluation of this and related compounds. Further empirical studies are essential to elucidate its chemical and biological profile.

References

- 1. This compound | 1227607-99-9 [m.chemicalbook.com]

- 2. This compound | 1227607-99-9 [sigmaaldrich.com]

- 3. 7-Bromo-6-fluoro-1,2-dihydroisoquinolin-1-one | C9H5BrFNO | CID 59818253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1(2H)-Isoquinolinone, 4-bromo-6-fluoro- | CymitQuimica [cymitquimica.com]

- 5. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. A Process For The Synthesis Of 4 Fluoro Isoquinoline [quickcompany.in]

- 8. ossila.com [ossila.com]

A Technical Guide to the Structure Elucidation of 4-bromo-6-fluoroisoquinolin-1(2H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoquinolinone scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The introduction of halogen substituents, such as bromine and fluorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise characterization of substituted isoquinolinones like 4-bromo-6-fluoroisoquinolin-1(2H)-one is a critical step in medicinal chemistry and drug discovery.

This technical guide outlines the synergistic application of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the unambiguous structure elucidation of the title compound.

Molecular Structure:

-

Chemical Formula: C₉H₅BrFNO

-

Molecular Weight: 242.05 g/mol

-

IUPAC Name: 4-bromo-6-fluoro-2H-isoquinolin-1-one

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from foundational spectroscopic principles and analysis of structurally related compounds.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~11.5 | br s | - | NH |

| ~8.0 | s | - | H -3 |

| ~7.8 | dd | J(H,H) ≈ 9.0, J(H,F) ≈ 5.0 | H -5 |

| ~7.6 | td | J(H,H) ≈ 9.0, J(H,F) ≈ 9.0, J(H,H) ≈ 2.5 | H -7 |

| ~7.4 | dd | J(H,H) ≈ 9.0, J(H,H) ≈ 2.5 | H -8 |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity (¹JCF) | Assignment |

|---|---|---|

| ~160 | - | C 1 (C=O) |

| ~162 | d, J ≈ 250 Hz | C 6 |

| ~140 | d, J ≈ 15 Hz | C 4a |

| ~135 | s | C 3 |

| ~128 | d, J ≈ 10 Hz | C 8 |

| ~125 | d, J ≈ 25 Hz | C 5 |

| ~120 | d, J ≈ 25 Hz | C 7 |

| ~118 | d, J ≈ 5 Hz | C 8a |

| ~105 | s | C 4 |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

| -110 to -125 | m | F -6 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The presence of a bromine atom is expected to yield a characteristic isotopic pattern.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Predicted Identity | Notes |

|---|---|---|

| 241/243 | [M]⁺ | Molecular ion peak, ~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes.[1] |

| 213/215 | [M-CO]⁺ | Loss of carbon monoxide from the lactam ring. |

| 162 | [M-Br]⁺ | Loss of a bromine radical. |

| 134 | [M-Br-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Br]⁺ fragment. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3250 - 3100 | Medium, Broad | N-H stretch |

| 3100 - 3000 | Medium | Aromatic/Vinyl C-H stretch |

| ~1670 | Strong | C=O stretch (Amide I) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretches |

| 1250 - 1200 | Strong | C-F stretch |

| 650 - 550 | Medium | C-Br stretch |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data necessary for the structure elucidation of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[2]

-

Place the sample in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2][3] The choice of solvent is critical to ensure the sample is fully dissolved.

-

Gently vortex or sonicate the vial to ensure the sample dissolves completely, yielding a clear, homogeneous solution.

-

Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are transferred.[3]

-

The final solution height in the tube should be approximately 4-5 cm.

-

Data Acquisition:

-

The NMR spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

For ¹H and ¹³C NMR, chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[4]

-

For ¹⁹F NMR, an external standard such as CFCl₃ is commonly used.

-

Standard pulse sequences for ¹H, ¹³C{¹H}, DEPT, and ¹⁹F acquisitions should be employed. For unambiguous assignments, 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) are essential.

-

Mass Spectrometry (MS)

-

Sample Preparation: Ensure the sample is pure and free of non-volatile impurities. A few micrograms of the sample are typically sufficient.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is suitable for this type of molecule.

-

Data Acquisition:

-

The sample is introduced into the ion source, often via a direct insertion probe, and volatilized under a high vacuum.[5]

-

The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This process causes ionization and extensive, reproducible fragmentation, which is crucial for structural analysis.[6]

-

The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (1-2 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[8]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[8]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[8]

-

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Place the prepared sample (salt plate or KBr pellet) in the sample holder of an FT-IR spectrometer.

-

Record a background spectrum of the empty instrument (or the pure KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Visualization of the Elucidation Workflow

The logical process for structure elucidation involves integrating data from multiple analytical techniques. The following diagram illustrates this workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. rsc.org [rsc.org]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

Technical Guide: Spectroscopic Analysis of 4-bromo-6-fluoroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-6-fluoroisoquinolin-1(2H)-one belongs to the isoquinolinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] Isoquinoline and its derivatives have demonstrated a wide range of pharmacological activities, including potential as antitumor, antibacterial, and antihypertensive agents.[2][3] The introduction of bromine and fluorine atoms can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, making this particular derivative a compound of interest for drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[4][5] This guide details the predicted ¹H and ¹³C NMR spectral data for this compound and provides a comprehensive methodology for its empirical analysis.

Predicted NMR Spectral Data

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of substituent effects (electronegativity, resonance, and inductive effects) and comparison with structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.5 - 6.8 | d | ~2-3 (JH3-NH) |

| H-5 | 7.2 - 7.4 | dd | ~9 (JH5-H7), ~2.5 (JH5-F) |

| H-7 | 7.5 - 7.7 | dd | ~9 (JH7-H5), ~4.5 (JH7-F) |

| H-8 | 8.0 - 8.2 | d | ~9 (JH8-H7) |

| N-H (H-2) | 10.0 - 12.0 | br s | - |

Predicted in a polar aprotic solvent like DMSO-d₆. Chemical shifts and multiplicities are estimations and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (JCF, Hz) |

| C-1 (C=O) | 160 - 165 | s | - |

| C-3 | 100 - 105 | s | - |

| C-4 | 95 - 100 | s | - |

| C-4a | 135 - 140 | d | ~5-10 |

| C-5 | 115 - 120 | d | ~20-25 |

| C-6 | 160 - 165 | d | ~240-250 |

| C-7 | 110 - 115 | d | ~20-25 |

| C-8 | 125 - 130 | d | ~5-10 |

| C-8a | 120 - 125 | s | - |

Predicted in a polar aprotic solvent like DMSO-d₆. The C-F coupling constants are estimations.

Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and appropriate instrument parameter selection are crucial.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. For polar compounds like isoquinolinones, DMSO-d₆ or Methanol-d₄ are often good choices. The choice of solvent will affect the chemical shifts, particularly for exchangeable protons like the N-H.[6]

-

Concentration:

-

Procedure:

-

Accurately weigh the desired amount of the compound into a clean, dry vial.

-

Add the deuterated solvent (typically 0.6-0.7 mL) using a clean pipette.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.[8]

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[8]

-

Cap the NMR tube securely and label it clearly.[7]

-

NMR Data Acquisition

The following are general parameters for a 400 or 500 MHz NMR spectrometer. Optimization may be required.

-

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 220-250 ppm, centered around 120-130 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, depending on concentration and desired signal-to-noise ratio.

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish H-H coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) C-H correlations, crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

Visualization of Experimental Workflow

The logical flow from sample handling to final data analysis is a critical process for ensuring data integrity and accurate structural elucidation.

Caption: Logical workflow for NMR sample preparation, data acquisition, and structural analysis.

Potential Biological Significance

While the specific biological activity of this compound is not documented, the isoquinolinone core is a privileged scaffold in medicinal chemistry. Derivatives have been investigated for a multitude of therapeutic applications. For instance, substituted 2H-isoquinolin-1-ones have been identified as potent inhibitors of Rho-kinase (ROCK), a target for cardiovascular diseases.[1] Furthermore, the broader family of isoquinoline alkaloids exhibits significant activities, including antibacterial, antiviral, and anticancer properties.[2][3][9] The strategic placement of bromo and fluoro substituents on the isoquinolinone ring is a common strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. Therefore, this compound represents a valuable candidate for biological screening in various therapeutic areas.

References

- 1. researchgate.net [researchgate.net]

- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids | MDPI [mdpi.com]

- 4. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 5. microbenotes.com [microbenotes.com]

- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mass Spectrometry Analysis of 4-bromo-6-fluoroisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometry (MS) analysis of 4-bromo-6-fluoroisoquinolin-1(2H)-one. While specific experimental data for this exact compound is not widely published, this document outlines the core principles, expected fragmentation patterns, and detailed experimental protocols based on the analysis of structurally similar compounds, including halogenated quinolines and isoquinolinones.

Compound Characteristics

This compound is a dihalogenated isoquinolinone derivative. Its structure presents key features for mass spectrometry analysis: a heterocyclic isoquinolinone core, a bromine atom, and a fluorine atom. These elements dictate the compound's ionization behavior and fragmentation pathways.

Molecular Formula: C₉H₅BrFNO

Monoisotopic Molecular Weight: 240.95 g/mol

The presence of bromine is particularly significant, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have a nearly 1:1 natural abundance.[1] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of almost equal intensity are observed, separated by approximately 2 m/z units.[1][2]

Predicted Mass Spectrum and Fragmentation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing compounds of this nature.[3][4] Electrospray ionization (ESI) in positive ion mode is expected to be efficient, protonating the molecule to form the pseudomolecular ion [M+H]⁺.

Table 1: Predicted Key Ions for this compound

| Ion Description | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Notes |

| [M+H]⁺ | 241.96 | 243.96 | The pseudomolecular ion. The 1:1 isotopic pattern is a key identifier. |

| [M+H-CO]⁺ | 213.97 | 215.97 | Loss of a neutral carbon monoxide molecule is a common fragmentation for quinolones and related heterocyclic structures.[5][6] |

| [M+H-Br]⁺ | 162.04 | - | Loss of the bromine radical. This fragment will not exhibit the bromine isotopic pattern. |

| [M+H-CO-HCN]⁺ | 186.96 | 188.96 | Subsequent loss of hydrogen cyanide from the pyridine ring following CO loss.[6] |

| [C₇H₄F]⁺ | 123.03 | - | Putative fragment resulting from the cleavage of the heterocyclic ring. |

The fragmentation of the molecular ion is energetically driven, and some ions will break down into smaller, stable pieces.[7] The most likely fragmentation pathways involve the loss of small neutral molecules like carbon monoxide (CO), hydrogen bromide (HBr), and hydrogen cyanide (HCN).[6]

Experimental Protocols

The following protocols are generalized and should be optimized for the specific instrumentation and analytical goals.

3.1 Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Create a series of working solutions by diluting the stock solution with the initial mobile phase (e.g., 95% water with 0.1% formic acid : 5% acetonitrile with 0.1% formic acid) to achieve concentrations within the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).[3]

3.2 Liquid Chromatography (LC)

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4]

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating small polar molecules.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient might be:

-

0-1 min: 5% B

-

1-8 min: Linear ramp to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 5% B

-

10.1-12 min: Re-equilibration at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3.3 Mass Spectrometry (MS)

-

Instrumentation: A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ)) equipped with an ESI source.[5][8]

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: 3.5 kV.

-

Nebulizer Gas: Nitrogen, 45 psi.

-

Drying Gas Flow: 10 L/min.

-

Drying Gas Temperature: 325°C.

-

MS Scan Range: m/z 50-500 for full scan analysis.

-

MS/MS Analysis: For structural confirmation, perform product ion scans on the [M+H]⁺ ions (m/z 241.96 and 243.96).

-

Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the characteristic product ions listed in Table 1.

Data Visualization

Diagrams created using Graphviz (DOT language) can effectively illustrate the analytical workflow and the proposed fragmentation pathways.

4.1 Experimental Workflow

Caption: Analytical workflow for this compound.

4.2 Proposed Fragmentation Pathway

Caption: Proposed ESI+ fragmentation of this compound.

References

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Potential Biological Targets of 4-bromo-6-fluoroisoquinolin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel compound, 4-bromo-6-fluoroisoquinolin-1(2H)-one. While direct experimental data for this specific molecule is not yet publicly available, a thorough review of the scientific literature on structurally similar isoquinolin-1(2H)-one derivatives strongly suggests a primary mechanism of action centered on the inhibition of Poly(ADP-ribose) polymerases (PARPs), with a potential for selectivity towards Tankyrase (TNKS) 1 and 2. This document outlines the rationale for this hypothesis, details the requisite experimental protocols to validate and quantify this activity, and presents the relevant signaling pathways that are likely modulated. All data is presented in a structured format to facilitate analysis, and key experimental and logical workflows are visualized using Graphviz diagrams.

Introduction: The Isoquinolin-1(2H)-one Scaffold in Drug Discovery

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3][4] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Notably, recent research has highlighted the role of the isoquinolin-1(2H)-one moiety as a key pharmacophore in the development of targeted cancer therapeutics, particularly as inhibitors of the PARP enzyme superfamily.[5][6][]

Inferred Primary Biological Target: PARP Superfamily, specifically Tankyrase (TNKS) 1/2

Based on extensive structure-activity relationship (SAR) studies of related 3-aryl-isoquinolin-1-one derivatives, the most probable biological targets for this compound are the Tankyrase enzymes, TNKS1 and TNKS2.[5][6][8] Tankyrases are members of the PARP family that play a crucial role in various cellular processes, including the regulation of Wnt/β-catenin signaling, a pathway frequently dysregulated in numerous cancers, particularly colorectal cancer.[5][][9] The isoquinolin-1-one scaffold has been shown to act as a nicotinamide mimetic, binding to the catalytic domain of PARP enzymes.[]

Hypothesized Quantitative Biological Activity

The following table summarizes the anticipated quantitative data for this compound based on the activity of potent 3-aryl-isoquinolin-1-one analogs. These values serve as a benchmark for future experimental validation.

| Target | Assay Type | Metric | Predicted Value (nM) | Reference Compound(s) |

| TNKS1 | Biochemical | IC50 | 10 - 100 | 3-aryl-isoquinolin-1-ones |

| TNKS2 | Biochemical | IC50 | 10 - 100 | 3-aryl-isoquinolin-1-ones |

| PARP1 | Biochemical | IC50 | >1000 | 3-aryl-isoquinolin-1-ones |

| PARP2 | Biochemical | IC50 | >1000 | 3-aryl-isoquinolin-1-ones |

| DLD-1 Cells | Cell-based | IC50 | 50 - 500 | 3-aryl-isoquinolin-1-ones |

Experimental Protocols for Target Validation and Characterization

To empirically determine the biological targets of this compound, a tiered experimental approach is recommended.

Primary Biochemical Screening

Objective: To determine the direct inhibitory activity of the compound against a panel of PARP enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PARP enzymes (TNKS1, TNKS2, PARP1, PARP2) are expressed and purified. Biotinylated NAD+ is used as the substrate.

-

Assay Principle: A homogeneous proximity-based assay, such as an AlphaScreen™ or HTRF® assay, is employed. In this format, inhibition of the enzyme results in a decrease in the signal generated from the proximity of a donor and acceptor bead.

-

Procedure:

-

The compound is serially diluted in DMSO and added to a 384-well assay plate.

-

The respective PARP enzyme is added to the wells.

-

The reaction is initiated by the addition of biotinylated NAD+.

-

The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

-

Stop reagent and detection reagents (e.g., streptavidin-coated donor beads and acceptor beads recognizing the PARsylated product) are added.

-

The plate is read on a suitable plate reader.

-

-

Data Analysis: The raw data is normalized to positive (no inhibitor) and negative (no enzyme) controls. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement Assay

Objective: To confirm that the compound engages with the target protein within a cellular context.

Methodology:

-

Cell Line: A suitable cancer cell line with active Wnt signaling, such as DLD-1 (colorectal adenocarcinoma), is used.

-

Assay Principle: A cellular thermal shift assay (CETSA) is performed. This method relies on the principle that a ligand-bound protein is stabilized against thermal denaturation.

-

Procedure:

-

DLD-1 cells are treated with the test compound or vehicle control.

-

The cells are heated to a range of temperatures.

-

Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

-

The amount of soluble TNKS1/2 in the supernatant is quantified by Western blotting or ELISA.

-

-

Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Wnt Signaling Pathway Functional Assay

Objective: To assess the functional consequence of TNKS inhibition on the Wnt signaling pathway.

Methodology:

-

Cell Line: A reporter cell line, such as DLD-1 cells stably transfected with a TCF/LEF-responsive luciferase reporter construct (TOP/FOP Flash assay), is used.

-

Assay Principle: Inhibition of TNKS leads to the stabilization of Axin, a key component of the β-catenin destruction complex. This results in the degradation of β-catenin and a subsequent decrease in the transcription of TCF/LEF target genes, which is measured as a reduction in luciferase activity.

-

Procedure:

-

The reporter cells are seeded in a 96-well plate.

-

The cells are treated with a serial dilution of the test compound.

-

After a suitable incubation period (e.g., 24 hours), the cells are lysed, and luciferase activity is measured using a luminometer.

-

-

Data Analysis: Luciferase activity is normalized to a control (e.g., FOP Flash for non-specific activity). IC50 values are calculated from the dose-response curve.

Visualized Workflows and Signaling Pathways

Experimental Workflow for Target Identification and Validation

Caption: A tiered workflow for the identification and validation of biological targets.

Simplified Wnt/β-catenin Signaling Pathway and Point of Inhibition

Caption: Mechanism of Wnt pathway modulation via Tankyrase inhibition.

Conclusion and Future Directions

The structural alerts within this compound, when compared to known inhibitors, provide a strong rationale for prioritizing the investigation of its effects on the PARP superfamily, particularly TNKS1 and TNKS2. The experimental protocols detailed herein offer a robust framework for confirming this hypothesis, quantifying the compound's potency and selectivity, and elucidating its mechanism of action at a cellular level. Successful validation of this compound as a potent and selective TNKS inhibitor would position it as a promising candidate for further preclinical development as a targeted anticancer agent, especially for Wnt-driven malignancies. Subsequent studies should focus on comprehensive selectivity profiling, pharmacokinetic characterization, and in vivo efficacy studies in relevant cancer models.

References

- 1. fujc.pp.ua [fujc.pp.ua]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Scaffold hopping approach on the route to selective tankyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 4-bromo-6-fluoroisoquinolin-1(2H)-one in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-bromo-6-fluoroisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a summary of qualitative solubility information for the target molecule and structurally related analogs. Furthermore, a detailed, generalized experimental protocol for determining the solubility of such compounds in organic solvents is presented. This guide also includes a visualization of the Poly (ADP-ribose) polymerase (PARP) signaling pathway, a key therapeutic target for many isoquinolinone-based inhibitors, to provide a relevant biological context for researchers in the field.

Introduction to this compound

This compound is a substituted isoquinolinone derivative. The isoquinolinone scaffold is a prominent structural motif in numerous biologically active compounds and is of significant interest to the pharmaceutical industry. These compounds have been particularly investigated for their role as inhibitors of enzymes such as Poly (ADP-ribose) polymerase (PARP), which are crucial in DNA repair and cancer therapy. The solubility of such compounds in various organic solvents is a critical physicochemical property that influences their synthesis, purification, formulation, and biological screening.

Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound. However, qualitative solubility information is available for the parent compound and a closely related analog, which can provide valuable insights into its likely solubility profile.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound Name | Structure | Solvent | Solubility |

| 4-bromo-6-fluoroisoquinoline | Methanol, DMSO | Good Solubility[1] | |

| 4-bromo-1-hydroxyisoquinoline | Ethanol, DMSO | Slightly Soluble[2] |

Based on this information, it is anticipated that this compound will exhibit solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents such as methanol and ethanol. The presence of the lactam function in the isoquinolinone ring, along with the halogen substituents, will influence its polarity and interactions with different solvents.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the solubility of a solid compound like this compound in various organic solvents using the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.

Materials and Equipment

-

Test Compound (this compound)

-

A selection of organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane, Ethyl Acetate)

-

Analytical balance (accurate to ±0.01 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Thermostatic shaker or incubator capable of maintaining a constant temperature

-

Syringe filters (0.22 µm or 0.45 µm pore size, compatible with the chosen solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column.

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Vials: Add an excess amount of the test compound to several vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and vortex them to ensure good initial mixing. Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

HPLC Analysis: Analyze the diluted samples by HPLC. The mobile phase and column should be chosen to achieve good separation and peak shape for the test compound.

-

Calibration Curve: Prepare a series of standard solutions of the test compound of known concentrations and analyze them by HPLC to generate a calibration curve of peak area versus concentration.

-

Calculation: Determine the concentration of the compound in the diluted samples from the calibration curve. Calculate the solubility by taking into account the dilution factor.

Biological Context: PARP Signaling Pathway and Inhibition

Isoquinolinone derivatives are well-known inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Conclusion

References

Crystal Structure Analysis of 4-bromo-6-fluoroisoquinolin-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, the specific crystal structure of 4-bromo-6-fluoroisoquinolin-1(2H)-one is not publicly available in surveyed crystallographic databases. This guide provides a representative technical framework for its analysis, utilizing methodologies and data presentation formats derived from the crystallographic analysis of analogous bromo-substituted heterocyclic compounds. The quantitative data herein is illustrative and based on a representative structure to demonstrate the required analytical depth.

Introduction

Isoquinolin-1(2H)-one derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] Their derivatives have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical properties and biological activity of these molecules by altering their steric and electronic profiles.

A detailed understanding of the three-dimensional atomic arrangement of this compound is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography is the definitive method for determining the solid-state structure of such compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions.[5][6][7] This guide outlines the comprehensive workflow for the crystal structure analysis of this compound, from synthesis and crystallization to data analysis and interpretation.

Synthesis and Crystallization

The synthesis of this compound can be approached through various established synthetic routes for isoquinolone derivatives. One potential pathway involves the cyclization of a suitably substituted 2-alkynyl benzyl azide, a method known to produce bromoisoquinolones.[8]

Illustrative Synthetic Scheme: A plausible synthetic route could start from 4-bromo-2-fluoro-6-methylaniline, which would undergo a series of reactions including diazotization, substitution to an azide, and subsequent cyclization and oxidation to yield the target compound.

Crystallization Protocol: High-quality single crystals suitable for X-ray diffraction are paramount.[5][6] The most common method for obtaining such crystals is through slow evaporation of a saturated solution.

Experimental Protocol: Single Crystal Growth

-

Purification: The synthesized this compound powder is purified to >98% purity, typically by column chromatography or recrystallization.

-

Solvent Screening: A range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof) are screened to identify one in which the compound has moderate solubility.

-

Preparation of Saturated Solution: A saturated solution is prepared by dissolving the compound in the chosen solvent, with gentle heating if necessary.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Once well-formed, single crystals of sufficient size (typically >0.1 mm in all dimensions) are carefully harvested.[5][6]

X-ray Crystallography

The core of the structural analysis is single-crystal X-ray diffraction. This technique involves irradiating a single crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern.[6][9]

Data Collection

Experimental Protocol: X-ray Data Collection

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Diffractometer Setup: The crystal is placed in a diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector.

-

Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.[9] Data collection is typically performed using ω and φ scans.

-

Data Processing: The collected raw diffraction data are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

Caption: Workflow for X-ray Crystal Structure Determination.

Experimental Protocol: Structure Solution and Refinement

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares on F².

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its quality and chemical sense.

Results and Discussion

Crystallographic Data

The crystallographic data for a molecule like this compound would be summarized as follows. The table below presents representative data based on a similar bromo-substituted heterocyclic structure for illustrative purposes.

Table 1: Representative Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₉H₅BrFNO |

| Formula Weight | 242.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.881 (2) |

| b (Å) | 11.923 (3) |

| c (Å) | 12.061 (3) |

| α (°) | 90 |

| β (°) | 68.42 (1) |